molecular formula C10H9ClO4 B13660903 Dimethyl 4-chloroisophthalate

Dimethyl 4-chloroisophthalate

Cat. No.: B13660903
M. Wt: 228.63 g/mol
InChI Key: HFYSTLFOKOWFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4-chloroisophthalate is an organic compound with the molecular formula C10H9ClO4 and a molecular weight of 228.63 g/mol . It is a derivative of isophthalic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 4-chloroisophthalate can be synthesized through the esterification of 4-chloroisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process, where 4-chloroisophthalic acid and methanol are fed into a reactor containing a suitable catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-chloroisophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethyl 4-chloroisophthalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: this compound is employed in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which dimethyl 4-chloroisophthalate exerts its effects depends on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or other proteins, influencing their activity and function. The molecular targets and pathways involved vary based on the context of its use .

Comparison with Similar Compounds

Dimethyl 4-chloroisophthalate can be compared with other similar compounds such as:

Uniqueness: The presence of the chlorine atom in this compound imparts unique reactivity, particularly in substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

dimethyl 4-chlorobenzene-1,3-dicarboxylate

InChI

InChI=1S/C10H9ClO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,1-2H3

InChI Key

HFYSTLFOKOWFLW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C(=O)OC

Origin of Product

United States

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